2-Thiazolidinone

Vue d'ensemble

Description

2-Thiazolidone can be directly used as a fungicide, insecticide, plant growth regulator, is an important pesticide, medicine and dye intermediates, is an important intermediate of excellent nematocide thiazolidophos. 2-Thiazolidinone is used in the synthesis of (S)-4-iso-butylthiazolidin-2-one and (S)-4-benzylthiazolidin-2-one that show inhibitive activities against Candida albicans and Escherichia coli. This compound is not only a useful intermediate, but also has good fungicidal activities toward various plant disease fungus. This compound was synthesized by the exchange reaction between the oxygen of chloroethanol and sulphur atom of 2-thiazolidinethione.

Mécanisme D'action

Target of Action

Thiazolidin-2-one primarily targets the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that regulates the expression of several genes involved in metabolism . On the other hand, Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .

Mode of Action

Thiazolidin-2-one interacts with its targets in a specific manner. It improves insulin resistance by stimulating the PPAR-γ receptor . This activation promotes the binding of PPAR to peroxisome proliferator response elements (PPRE) in the target gene, thereby promoting targeted gene expression . As for its antimicrobial action, Thiazolidin-2-one inhibits cytoplasmic Mur ligases .

Biochemical Pathways

The activation of the PPAR-γ receptor by Thiazolidin-2-one leads to the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism . In terms of its antimicrobial action, Thiazolidin-2-one inhibits the formation of UDP-MurNAc-pentapeptide, a crucial component of bacterial cell walls .

Pharmacokinetics

The compound’s biological response is known to be improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .

Result of Action

Thiazolidin-2-one exhibits a wide range of biological activities. It shows hypoglycemic activity by improving insulin resistance . Its antimicrobial action results from the inhibition of cytoplasmic Mur ligases . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .

Analyse Biochimique

Biochemical Properties

Thiazolidin-2-one plays a central role in the biological functioning of several essential molecules . It has been found to interact with various enzymes and proteins, contributing to its diverse biological activities . For instance, Thiazolidin-2-one derivatives have been used in the development of potent antidiabetic drugs, indicating their role in biochemical reactions related to glucose metabolism .

Cellular Effects

Thiazolidin-2-one has been shown to exert effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Thiazolidin-2-one derivatives have demonstrated antioxidant, anticancer, and antimicrobial potential, indicating their influence on cellular function .

Molecular Mechanism

The molecular mechanism of Thiazolidin-2-one involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Thiazolidin-2-one moiety plays a central role in the biological functioning of several essential molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiazolidin-2-one can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Thiazolidin-2-one can vary with different dosages in animal models . Studies have shown that certain Thiazolidin-2-one derivatives exhibit antiulcer and anti-inflammatory action at a dose of 100 mg/kg .

Metabolic Pathways

Thiazolidin-2-one is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For instance, Thiazolidin-2-one derivatives have been used in the development of potent antidiabetic drugs, indicating their involvement in glucose metabolism pathways .

Transport and Distribution

The transport and distribution of Thiazolidin-2-one within cells and tissues are crucial aspects of its biological activity

Propriétés

IUPAC Name |

1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYRGJDSFOCAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074815 | |

| Record name | 2-Thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-49-7 | |

| Record name | 2-Thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2682-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxothiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-thiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOTHIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6U1ZG59XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

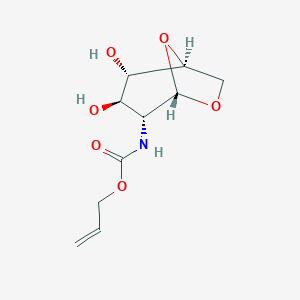

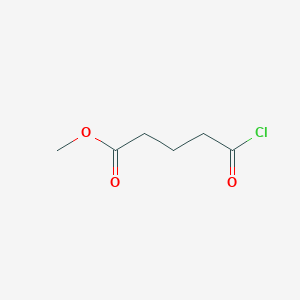

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

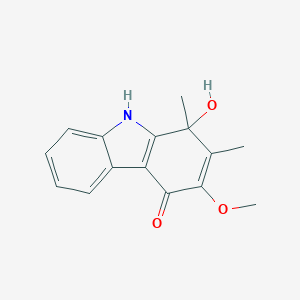

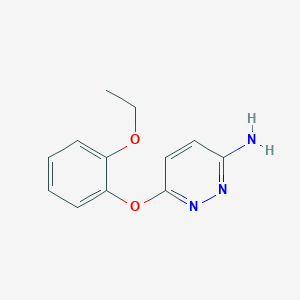

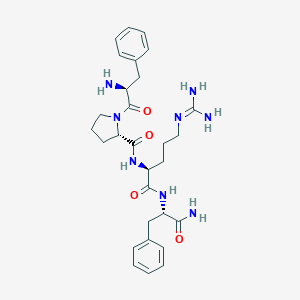

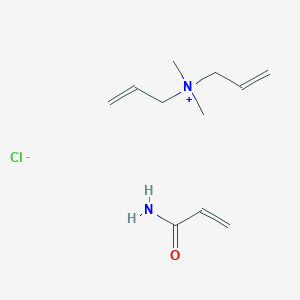

Feasible Synthetic Routes

Q1: How do 2-thiazolidinone derivatives interact with the BRD4 bromodomain?

A1: this compound derivatives can bind to the BRD4 bromodomain, specifically targeting the acetyl-lysine binding pocket. [, ] Through structure-based optimization, researchers have identified specific binding modes and key interactions that contribute to their potency. []

Q2: What are the downstream effects of BRD4 inhibition by 2-thiazolidinones?

A2: Inhibiting BRD4 with 2-thiazolidinones can disrupt the binding of BRD4 to acetylated histones, ultimately affecting gene expression. [, ] One notable downstream effect is the downregulation of the c-Myc protein, an oncogene often overexpressed in various cancers. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H5NOS, and its molecular weight is 103.14 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A4: Researchers frequently employ spectroscopic techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify and characterize this compound derivatives. [, , , , , ]

Q5: What is the performance and application of this compound in hard copper electroplating?

A5: this compound functions as a leveling agent in acidic sulfate electrolytes for hard copper electroplating. It enhances the smoothness and microhardness of the copper coating. [] When used at a concentration of 2 g/L, the resulting copper coating's microhardness (180-220 HV) satisfies the requirements for electronic engraving for over 14 days. []

Q6: How does this compound contribute to vulcanization processes?

A6: this compound is a component of a vulcanization accelerator composition, specifically in the pre-dispersion host master batch granules. [] These granules, in conjunction with pre-dispersion ligand master batch granules containing organic amine and benzimidazole compounds, synergistically accelerate the vulcanization of chloroprene rubber. []

Q7: How is molecular modeling employed in the study of this compound derivatives as potential anticancer agents?

A7: Molecular docking studies have been conducted on 145 4-thiazolidinone derivatives and related heterocyclic systems to investigate their potential as COX-2 inhibitors. [] Using crystallographic models (1CX2 and 6COX) from the RCSB Protein Data Bank, researchers identified 20 compounds, specifically thiopyrano[2,3-d]thiazole-2-ones, 5-arylidene-4-thioxo-2-thiazolidinone, and 2-thioxo-(heteryl, imino, or oxo)-4-thiazolidinone derivatives, that exhibit selective COX-2 inhibition. [] This selectivity suggests their potential role in cancer prevention and treatment by blocking the COX-2 pathway implicated in carcinogenesis. []

Q8: Have there been computational studies on Latrunculin A analogues containing the this compound moiety?

A8: Yes, molecular dynamics simulations have been employed to investigate Latrunculin A (LAT) and its interactions with actin. [, ] These studies identified specific modifications to the this compound moiety and other regions of LAT analogs that could potentially overcome resistance in mutant actins (D157E and R183A-D184A). [, ] These modifications aim to enhance the binding affinity and inhibitory activity of LAT analogs, paving the way for developing more effective anti-actin anticancer drugs. [, ]

Q9: How do structural modifications on the this compound core affect its activity as a BRD4 inhibitor?

A9: Modifying the this compound scaffold significantly impacts its BRD4 inhibitory activity. [, ] Researchers have explored various modifications, including reversing the sulfonamide group, to improve potency and achieve desirable pharmacological properties. []

Q10: What structural features are essential for the antitumor activity of thiopyrano[2,3-d]thiazole-pyrazole hybrids?

A10: Research on thiopyrano[2,3-d]thiazole-pyrazole hybrids has shown that specific structural features, such as the presence of a bromophenyl group at the 4-thioxo-2-thiazolidinone 3e, a 4-methylphenyl group on the thiopyrano[2,3-d]thiazole 5d, and substitutions at the 6-position of thiopyrano[2,3-d]thiazoles 7e–j significantly impact their efficacy against MCF-7 and HePG-2 cancer cell lines. []

Q11: What are the SHE regulations surrounding this compound and its derivatives?

A11: While the provided research papers don't explicitly address SHE regulations for this compound and its derivatives, researchers and manufacturers must adhere to all applicable chemical safety guidelines and regulations during handling, synthesis, and disposal.

Q12: What is known about the ADME properties of this compound derivatives?

A12: Limited information is available on the specific ADME properties of this compound derivatives within the provided research papers. Further investigation is needed to fully elucidate their absorption, distribution, metabolism, and excretion profiles.

Q13: What in vitro assays are used to assess the anticancer activity of this compound derivatives?

A13: Researchers utilize various in vitro assays, including cell viability assays like the MTT assay and cell cycle analysis, to evaluate the anticancer activity of this compound derivatives against specific cancer cell lines. [, ]

Q14: Have any in vivo studies been conducted on this compound derivatives for their anticancer potential?

A14: While the provided research primarily focuses on in vitro investigations, some studies have explored the in vivo effects of related compounds like Latrunculin A analogs. [, ] Further in vivo research is necessary to validate the anticancer potential of this compound derivatives and assess their efficacy in animal models.

Q15: Are there known mechanisms of resistance to this compound derivatives in the context of their biological activities?

A15: While the provided research doesn't extensively cover resistance mechanisms to this compound derivatives, studies on Latrunculin A, which contains a this compound moiety, have identified mutant actins (D157E and R183A-D184A) that exhibit resistance. [, ] Understanding these resistance mechanisms is crucial for developing strategies to overcome them and design more effective compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.